6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine
Description
6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine is a spirocyclic compound featuring a fused indene-piperidine core with a chloro substituent at position 6 and dimethylamine at position 2. This compound has been identified as a drug-like N-nitrosamine impurity (VII) in pharmaceutical formulations, quantified at trace levels (15 ppb) using coulometric mass spectrometry (CMS) without requiring reference standards .
Properties
IUPAC Name |
5-chloro-N,N-dimethylspiro[1,2-dihydroindene-3,4'-piperidine]-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2/c1-18(2)14-10-15(5-7-17-8-6-15)13-9-11(16)3-4-12(13)14/h3-4,9,14,17H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJNVIJVXPBNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC2(CCNCC2)C3=C1C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Spirocyclization: The indene derivative undergoes a spirocyclization reaction with a piperidine derivative under basic conditions to form the spiro[indene-piperidine] structure.
Chlorination: The resulting spiro compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Dimethylation: Finally, the amine group is dimethylated using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a ligand for various receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target protein and affecting downstream signaling pathways.
Comparison with Similar Compounds
N-Substituted Spiro[indene-1,4'-piperidin] Derivatives
Compounds with modifications to the amine group or sulfonyl substituents exhibit varied physicochemical and pharmacological properties.
Key Observations :
Acylated and Heterocycle-Modified Derivatives
Key Observations :
Spiro[indene-1,4'-quinoline] Frameworks
Replacement of the piperidine ring with quinoline introduces π-π stacking interactions, relevant to anticancer or antimicrobial activity.
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Evidence |
|---|---|---|---|---|
| Spiro[indene-1,4'-quinoline] derivatives (8x–ab) | N-Sulfonyl groups (e.g., tosyl, mesyl) | Varies | 59–70% yield |
Key Observations :
- Synthesized via Nazarov cyclization/hydroamination cascades, these compounds exhibit unique sp³ hybridization at the indene-quinoline junction, enhancing stereochemical complexity .
Pharmaceutical Intermediates and Prodrugs
Protected derivatives serve as precursors for active pharmaceutical ingredients (APIs).
Key Observations :
- Boc-protected intermediates (14 ) enable safe handling during synthesis, while 97 demonstrates integration into kinase inhibitors, highlighting versatility in drug design .
Biological Activity
6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of many bioactive molecules. Its unique configuration allows for specific interactions with biological targets, which can lead to various pharmacological effects.
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound has significant cytotoxic effects on various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of human breast cancer cells (IC50 values ranging from 0.43 to 35.9 µM) .
- GPR40 Agonism : The compound has been identified as a potent agonist for GPR40 (free fatty acid receptor 1), which is implicated in insulin secretion and glucose homeostasis. This property suggests its potential role in diabetes management .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cell Cycle Regulation : The compound appears to induce apoptosis and alter cell cycle progression in cancer cells, suggesting a mechanism that disrupts normal cellular functions .
- Enzymatic Inhibition : In silico studies have proposed that the compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which are crucial for cell cycle regulation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
